molecular formula C7H10BrN3 B13027568 6-Bromo-N-isopropylpyridazin-4-amine

6-Bromo-N-isopropylpyridazin-4-amine

Cat. No.: B13027568
M. Wt: 216.08 g/mol
InChI Key: PLIYQOUMOXTFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-isopropylpyridazin-4-amine is an organic compound with the molecular formula C7H10BrN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The bromine atom is attached to the 6th position of the pyridazine ring, while the isopropyl group is attached to the nitrogen atom at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for 6-Bromo-N-isopropylpyridazin-4-amine may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-isopropylpyridazin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions can vary widely, but typical conditions include moderate temperatures and the use of solvents such as acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazines, while oxidation reactions can produce pyridazine N-oxides.

Scientific Research Applications

6-Bromo-N-isopropylpyridazin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or photophysical properties.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-Bromo-N-isopropylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-N-isopropylpyridazin-4-amine include other brominated pyridazine derivatives and N-substituted pyridazines. Examples include:

  • 6-Bromo-3-methylpyridazine
  • 6-Bromo-4-phenylpyridazine
  • N-Isopropylpyridazin-4-amine

Uniqueness

This compound is unique due to the specific combination of the bromine atom and the isopropyl group on the pyridazine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

6-bromo-N-propan-2-ylpyridazin-4-amine

InChI

InChI=1S/C7H10BrN3/c1-5(2)10-6-3-7(8)11-9-4-6/h3-5H,1-2H3,(H,10,11)

InChI Key

PLIYQOUMOXTFQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NN=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.